4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Benzodiazepine SAR Computational chemistry Substituent effects

This uniquely functionalized benzodiazepine (CAS 533873-77-7) combines a 2-iodobenzoyl moiety for radio-iodination (¹²³I/¹²⁵I SPECT tracer development) and Pd-catalyzed cross-coupling diversification with a 7-methyl substituent that provides distinct steric/electronic properties versus classical 7-chloro analogs. Procure as a cold reference standard for TSPO-targeted imaging validation or as a key scaffold for focused library synthesis. Complete your matched molecular pair series with the 7-chloro (CAS 533878-84-1) and 7-bromo-5-(4-fluorophenyl) (CAS 533876-30-1) analogs to isolate C7 substituent effects on binding affinity and functional activity. Ideal for systematic SAR studies requiring orthogonal benzylic functionalization sites unavailable in halogenated congeners.

Molecular Formula C23H19IN2O2
Molecular Weight 482.321
CAS No. 533873-77-7
Cat. No. B2997681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
CAS533873-77-7
Molecular FormulaC23H19IN2O2
Molecular Weight482.321
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4I
InChIInChI=1S/C23H19IN2O2/c1-15-11-12-20-18(13-15)22(16-7-3-2-4-8-16)26(14-21(27)25-20)23(28)17-9-5-6-10-19(17)24/h2-13,22H,14H2,1H3,(H,25,27)
InChIKeyBFGSXMHSUWVCLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one (CAS 533873-77-7): Structural Identity and Procurement Context


4-(2-Iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one (CAS 533873-77-7) is a synthetic benzodiazepine derivative with the molecular formula C23H19IN2O2 and a molecular weight of 482.3 g/mol [1]. The compound belongs to the 1,4-benzodiazepin-2-one class and features three distinguishing substituents: a 2-iodobenzoyl group at the N4 position, a methyl group at C7 of the fused benzene ring, and a phenyl group at C5 [2]. Unlike therapeutically established benzodiazepines that typically possess a 7-chloro or 7-bromo substituent, the 7-methyl substitution pattern, combined with the iodine-containing N4-aroyl moiety, defines a distinct chemical space within the benzodiazepine family that is primarily of interest for structure-activity relationship (SAR) studies, radiolabeling applications, and synthetic methodology development rather than direct therapeutic use [2].

Why 4-(2-Iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one Cannot Be Replaced by Generic Benzodiazepine Analogs


Benzodiazepine receptor pharmacology is exquisitely sensitive to the nature and position of substituents. Decades of SAR studies have established that the substituent at the C7 position is a primary determinant of binding affinity, intrinsic efficacy, and receptor subtype selectivity at both central GABA-A receptors and the peripheral benzodiazepine receptor (PBR/TSPO) [1]. The 7-methyl substituent present in this compound is electronically and sterically distinct from the 7-chloro group found in most classic benzodiazepines (e.g., diazepam, Ro5-4864), producing different hydrogen-bonding capabilities, lipophilicity, and metabolic stability profiles [2]. Furthermore, the 2-iodobenzoyl moiety at N4 introduces a heavy halogen atom that enables unique applications—including radio-iodination for SPECT imaging tracer development and participation in palladium-catalyzed cross-coupling reactions for further derivatization—that are impossible with non-iodinated analogs [3]. Simple substitution with a 7-chloro or des-iodo analog would therefore eliminate these defining functional capabilities.

Quantitative Differentiation Evidence for 4-(2-Iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one vs. Closest Analogs


C7 Substituent Electronic Differentiation: 7-Methyl vs. 7-Chloro Impact on Benzodiazepine Electronic Properties

Semi-empirical quantum mechanical calculations (AM1 and MNDO methods) comparing the effects of 7-chloro versus 7-methyl substitution on the benzodiazepine scaffold demonstrate that the methyl group produces distinct changes in atomic charge distribution, dipole moment, and heat energy relative to the chloro-substituted analogs [1]. While this computational study did not include the specific 4-(2-iodobenzoyl) derivative, the class-level inference establishes that 7-methyl benzodiazepines exhibit measurably different electronic profiles compared to their 7-chloro counterparts, which translates to altered hydrogen-bond acceptor/donor character and different binding pocket complementarity [1]. This difference is fundamental to procurement decisions: a 7-methyl analog cannot serve as a direct surrogate for a 7-chloro benzodiazepine in any assay where the C7 substituent contributes to the pharmacophore.

Benzodiazepine SAR Computational chemistry Substituent effects

Iodine-Enabled Radiosynthetic Utility: 2-Iodobenzoyl Moiety as a Precursor for Radio-iodination

The 2-iodobenzoyl group at the N4 position provides a structural handle for direct isotopic exchange or iododestannylation reactions to introduce ¹²³I or ¹²⁵I radioisotopes [1]. This capability has been extensively exploited in related benzodiazepine systems: 2′-iododiazepam and 7-[¹²⁵I]-iodoclonazepam have been successfully prepared via analogous radio-iodination strategies for use in receptor autoradiography and radioimmunoassay [2]. In contrast, the 7-chloro analog (CAS 533878-84-1) and the 7-bromo-5-(4-fluorophenyl) analog (CAS 533876-30-1) lack this specific ortho-iodoaryl carbonyl group for facile radio-iodine incorporation at that position . The compound's iodine atom at the 2-position of the benzoyl ring is sterically accessible and chemically suitable for isotopic exchange reactions, making it uniquely positioned as a cold reference standard for radiolabeled tracer development programs [1].

Radio-iodination SPECT imaging Tracer development

Lipophilicity and Predicted Membrane Permeability Differentiation: Impact of 7-Methyl vs. 7-Halogen Substitution

The calculated partition coefficient (XLogP3) for the 7-chloro analog (CAS 533878-84-1) is reported as 4.8 [1]. The 7-methyl substitution present in the target compound is expected to produce a lower LogP compared to the 7-chloro analog, as methyl is less lipophilic than chlorine on aromatic systems (Hansch π values: Cl = +0.71, CH3 = +0.56) [2]. This predicted difference in lipophilicity of approximately ΔLogP ≈ -0.15 to -0.2 has implications for membrane permeability, plasma protein binding, and CNS partitioning in any biological assay context. Additionally, the molecular weight of the target compound (482.3 g/mol) is approximately 20 Da lower than the 7-chloro analog (502.7 g/mol) and substantially lower than the 7-bromo-5-(4-fluorophenyl) analog (565.2 g/mol), which affects drug-likeness metrics and solubility .

Lipophilicity LogP CNS penetration Physicochemical profiling

Synthetic Versatility: 2-Iodobenzoyl Group as a Cross-Coupling Handle for Derivative Library Synthesis

The 2-iodobenzoyl substituent at N4 serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling post-synthetic diversification of the benzodiazepine scaffold that is not possible with non-iodinated analogs [1]. This is directly analogous to the well-established use of 2-iodobenzoyl groups in other chemical series, such as the 3-(2-iodobenzoyl)indole cannabinoid ligands (e.g., AM-679), where the iodine serves as a synthetic linchpin for SAR exploration [2]. The 7-chloro and 7-bromo analogs also contain this 2-iodobenzoyl moiety and share this capability, but the 7-methyl substitution in the target compound provides an orthogonal diversification point: the methyl group can be further functionalized via benzylic oxidation or halogenation without competing with the iodine handle, enabling sequential, chemoselective modifications [3].

Cross-coupling chemistry Derivative synthesis Chemical biology probes

Recommended Application Scenarios for 4-(2-Iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one Based on Evidenced Differentiation


Cold Reference Standard for Peripheral Benzodiazepine Receptor (PBR/TSPO) SPECT Tracer Development

This compound is structurally suited to serve as a non-radioactive ('cold') reference standard in the development and validation of ¹²³I- or ¹²⁵I-labeled benzodiazepine-based SPECT imaging agents targeting the translocator protein (TSPO, formerly PBR). The 2-iodobenzoyl group provides the iodine atom necessary for establishing radiochemical identity between the cold and hot compounds, while the 7-methyl (rather than 7-chloro) substitution may offer differentiated TSPO binding kinetics or reduced non-specific binding relative to classic PBR ligands such as Ro5-4864 or PK 11195 . Procurement of this compound enables co-injection or competitive binding experiments essential for tracer validation .

Starting Material for Focused Benzodiazepine Derivative Libraries via Iterative Cross-Coupling

The combination of a Pd-catalyzed cross-coupling-competent 2-iodobenzoyl group and a chemically distinct 7-methyl substituent makes this compound an attractive starting scaffold for generating small, focused libraries of benzodiazepine analogs . The iodine atom can be exploited in a first diversification step (e.g., Suzuki coupling to introduce aryl or heteroaryl groups at the 2-position of the benzoyl ring), followed by benzylic functionalization at the 7-methyl position. This sequential, chemoselective strategy enables efficient exploration of chemical space around the benzodiazepine core without the synthetic burden of de novo scaffold construction for each analog . The 7-chloro analog (CAS 533878-84-1) offers the iodine handle but lacks the orthogonal benzylic functionalization site at C7 .

Physicochemical Probe for Benzodiazepine SAR Studies Comparing 7-Methyl vs. 7-Halogenated Congeners

For academic or industrial laboratories conducting systematic SAR studies at the peripheral or central benzodiazepine receptor, this compound fills a specific gap in the substituent matrix: it provides the 7-methyl, 5-phenyl, N4-(2-iodobenzoyl) combination that is absent from commercially available standard benzodiazepine panels . When procured alongside its 7-chloro (CAS 533878-84-1) and 7-bromo-5-(4-fluorophenyl) (CAS 533876-30-1) analogs, this compound completes a matched molecular pair series that enables isolation of the C7 substituent effect on binding affinity, functional activity, and physicochemical properties . The lower molecular weight and reduced lipophilicity compared to the 7-halogenated analogs are expected to produce distinct assay behavior that is valuable for computational model training and validation .

Quote Request

Request a Quote for 4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.